Trigothysoid N
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Overview
Description
Trigothysoid N is a natural daphnane diterpenoid compound isolated from the plant Trigonostemon thyrsoideus. This compound has garnered significant attention due to its potent biological activities, particularly its ability to inhibit tumor proliferation and migration .
Mechanism of Action
Target of Action
Trigothysoid N, also known as Rediocide A, is a natural daphnane diterpenoid obtained from Trigonostemon thyrsoideus . It primarily targets mitochondria and the STAT3/FAK signaling pathway . Mitochondria play a crucial role in energy production and apoptosis, while the STAT3/FAK pathway is involved in cell survival, proliferation, and migration .
Mode of Action
This compound interacts with its targets to inhibit tumor proliferation and migration . It interrupts the cell cycle, thereby inhibiting the proliferation of A549 cells . By targeting mitochondria, it can induce apoptosis, a form of programmed cell death . Additionally, by regulating the STAT3/FAK signaling pathway, it can inhibit cell migration .
Biochemical Pathways
This compound affects the cell cycle and the STAT3/FAK signaling pathway . The cell cycle is a series of events that lead to cell division and duplication. Any disruption in this cycle can lead to cell death or prevent cell proliferation . The STAT3/FAK pathway is involved in various cellular processes, including cell survival, proliferation, and migration . This compound’s regulation of this pathway can lead to inhibited tumor proliferation and migration .
Pharmacokinetics
It is known that it has a strong ability to inhibit the proliferation of a549 cells This suggests that it may have good bioavailability and effective distribution within the body
Result of Action
This compound has been shown to inhibit tumor proliferation and migration . It does this by interrupting the cell cycle, targeting mitochondria, regulating the STAT3/FAK signaling pathway, and suppressing angiogenesis . These actions result in the inhibition of tumor growth and the prevention of tumor spread .
Biochemical Analysis
Biochemical Properties
Trigothysoid N plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound targets mitochondria and regulates the STAT3/FAK signal pathway . These interactions contribute to its ability to suppress angiogenesis , a process involved in the growth of new blood vessels from pre-existing vessels, which is often associated with tumor growth and metastasis.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interrupting the cell cycle . In addition, it impacts cell signaling pathways, specifically the STAT3/FAK signal pathway . This compound also affects gene expression and cellular metabolism, contributing to its ability to inhibit tumor proliferation and migration .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it targets mitochondria and regulates the STAT3/FAK signal pathway , leading to the suppression of angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trigothysoid N is primarily obtained from natural sources, specifically from the plant Trigonostemon thyrsoideus. The extraction process involves several steps, including solvent extraction, separation, purification, and crystallization . There are also reports of chemical synthesis methods to produce this compound, although these methods are less common and typically more complex .
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance and the complexity of its synthetic routes. Most of the compound is obtained through extraction from its natural source, followed by purification processes to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions: Trigothysoid N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Trigothysoid N has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Trigothysoid D
- Trigothysoid E
- Trigothysoid F
- Trigoxyphin K
- Trigochinin F
Comparison: Trigothysoid N is unique among its similar compounds due to its potent anti-tumor activity and its specific mechanism of action targeting mitochondria and the STAT3/FAK pathway. While other daphnane diterpenoids also exhibit biological activities, this compound stands out for its strong ability to inhibit tumor proliferation and migration .
Properties
IUPAC Name |
[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYYYQORHVVFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.